molecular formula C8H11N5 B2642295 N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide CAS No. 155855-86-0

N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide

Cat. No.: B2642295
CAS No.: 155855-86-0
M. Wt: 177.211
InChI Key: GAPRZWWHYUXCQF-YHYXMXQVSA-N
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Description

N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide is a synthetic organic compound characterized by its unique imidazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the dimethylformimidamide moiety contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a precursor such as 1-methylimidazole. This step often requires a dehydrating agent and a catalyst to facilitate the ring closure.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. This step may involve the use of cyanogen bromide or a similar reagent under controlled conditions.

    Attachment of the Dimethylformimidamide Moiety: The final step involves the reaction of the intermediate compound with dimethylformamide dimethyl acetal, which introduces the dimethylformimidamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Cyanogen bromide, dimethylformamide dimethyl acetal; reactions often require catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of imidazole derivatives with biological macromolecules.

    Materials Science: The compound’s reactivity allows for its incorporation into polymers and other materials, potentially enhancing their properties.

Mechanism of Action

The mechanism by which N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the imidazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The dimethylformimidamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A precursor in the synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide, known for its basicity and nucleophilicity.

    5-Cyanoimidazole: Shares the cyano group and imidazole ring, used in various chemical syntheses.

    Dimethylformamide: A common solvent and reagent, structurally similar due to the dimethylformimidamide group.

Uniqueness

N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide is unique due to the combination of the cyano group, the imidazole ring, and the dimethylformimidamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPRZWWHYUXCQF-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C#N)/N=C\N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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